5-bromo-2-[(4-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of benzoisoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isoquinoline derivatives followed by nucleophilic substitution reactions to introduce the anilino and chloro groups. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted benzoisoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, 5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of both bromine and chlorine atoms in the structure enhances its biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of halogen atoms in the structure enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMOISOQUINOLINE
- 4-CHLOROANILINE
- 2-BROMO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
Uniqueness
Compared to similar compounds, 5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and biological activity. Its structure allows for versatile functionalization, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H10BrClN2O2 |
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Molecular Weight |
401.6 g/mol |
IUPAC Name |
5-bromo-2-(4-chloroanilino)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10BrClN2O2/c19-11-8-10-2-1-3-14-16(10)15(9-11)18(24)22(17(14)23)21-13-6-4-12(20)5-7-13/h1-9,21H |
InChI Key |
IAVYTZRETJJDRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NC4=CC=C(C=C4)Cl)Br |
Origin of Product |
United States |
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